molecular formula C20H22N4O3S B2529685 N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-4-methylbenzene-1-sulfonamide CAS No. 2210140-05-7

N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-4-methylbenzene-1-sulfonamide

Cat. No.: B2529685
CAS No.: 2210140-05-7
M. Wt: 398.48
InChI Key: XQZLPIJRNCLPGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-4-methylbenzene-1-sulfonamide is a complex organic compound that features a triazole ring, a sulfonamide group, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-4-methylbenzene-1-sulfonamide typically involves multiple steps, including the formation of the triazole ring and the subsequent attachment of the sulfonamide group. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the triazole ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the cyclopropyl and phenyl groups via substitution reactions.

    Sulfonation: Attachment of the sulfonamide group under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Palladium or platinum catalysts for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-4-methylbenzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

    Chemical Research: Study of its chemical properties and reactivity for developing new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The triazole ring and sulfonamide group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-4-methylbenzene-1-sulfonamide: shares similarities with other triazole and sulfonamide-containing compounds.

    Carfentrazone: A compound with a similar triazole structure used as a herbicide.

    Imidazole Derivatives: Compounds with similar heterocyclic structures used in various pharmaceutical applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activity and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-[2-(4-cyclopropyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)ethyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-15-7-11-18(12-8-15)28(26,27)21-13-14-23-20(25)24(17-9-10-17)19(22-23)16-5-3-2-4-6-16/h2-8,11-12,17,21H,9-10,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQZLPIJRNCLPGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)N(C(=N2)C3=CC=CC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.